8-(3,5-dimethylphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
8-(3,5-Dimethylphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative characterized by a fused imidazo[2,1-f]purine-dione core. Key structural features include:
- A 3,5-dimethylphenyl substituent at position 8 of the purine ring.
- Methyl groups at positions 1, 3, 6, and 7, which enhance lipophilicity and metabolic stability.
- A bicyclic system that facilitates interactions with biological targets such as receptors and enzymes.
The dimethylphenyl group may optimize receptor binding affinity and selectivity, while multiple methyl groups likely improve pharmacokinetic properties .
Properties
IUPAC Name |
6-(3,5-dimethylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-10-7-11(2)9-14(8-10)23-12(3)13(4)24-15-16(20-18(23)24)21(5)19(26)22(6)17(15)25/h7-9H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXDGFXJBXACSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-(3,5-Dimethylphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by an imidazo[2,1-f]purine core with multiple methyl and phenyl substitutions. Its molecular formula is , and it exhibits lipophilic characteristics that may influence its bioavailability and interaction with biological targets.
Antidepressant and Anxiolytic Effects
Research has indicated that derivatives of imidazo[2,1-f]purine compounds exhibit significant antidepressant and anxiolytic properties. A study synthesized various derivatives and evaluated their affinity for serotonin receptors (5-HT1A and 5-HT7) and phosphodiesterase (PDE) inhibition. Notably, certain derivatives demonstrated potent receptor binding and exhibited greater efficacy than traditional anxiolytics like diazepam in animal models .
Table 1: Biological Activity Summary
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antidepressant | 5-HT1A receptor agonism | |
| Anxiolytic | Mixed receptor activity (5-HT1A/5-HT7) | |
| PDE Inhibition | Weak inhibition of PDE4B and PDE10A |
Lipophilicity and Metabolic Stability
The lipophilicity of the compound was assessed using micellar electrokinetic chromatography (MEKC), which is crucial for predicting absorption and distribution in vivo. The metabolic stability was evaluated using human liver microsomes (HLM), indicating that certain derivatives maintain stability which could enhance their therapeutic potential .
Study on Antidepressant Efficacy
In a pharmacological study involving forced swim tests in mice, selected derivatives of the compound displayed significant antidepressant effects. The study compared the efficacy of these compounds against established antidepressants, demonstrating superior performance in reducing immobility time in the test subjects .
Anxiety Models
The same study also explored the anxiolytic effects through elevated plus maze tests. Results indicated that specific derivatives not only reduced anxiety-like behaviors but did so at lower doses compared to traditional treatments. This suggests a promising avenue for developing new anxiolytic agents based on this compound's structure .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione family, which has been extensively studied for diverse therapeutic applications. Below is a comparative analysis with key analogs:
Key Findings from Comparative Studies
Substituent Impact on Target Selectivity: Aromatic vs. Aliphatic Groups: The 3,5-dimethylphenyl group in the target compound may favor interactions with hydrophobic binding pockets (e.g., kinase active sites or GPCRs), similar to CB11’s 2-aminophenyl group enhancing PPARγ binding . Piperazine Derivatives: Compounds like 3i and AZ-853 utilize arylpiperazinylalkyl chains to achieve high 5-HT1A/7 receptor affinity, whereas the target compound’s dimethylphenyl group lacks this flexibility, suggesting divergent therapeutic applications .
Methylation and Pharmacokinetics :
- Multiple methyl groups (e.g., at positions 1, 3, 6, 7) in the target compound likely improve metabolic stability compared to analogs like AZ-861, which showed lipid metabolism disturbances due to its trifluoromethylphenyl group .
Kinase Inhibition: Structural similarity to ALTA2 suggests possible kinase inhibitory activity, though the dimethylphenyl group’s steric bulk may reduce potency compared to ALTA2’s smaller substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
